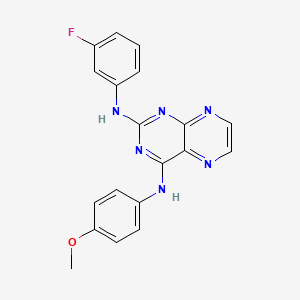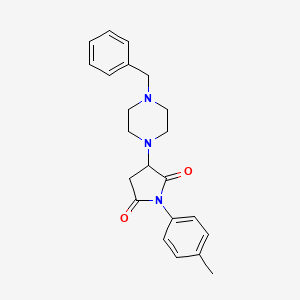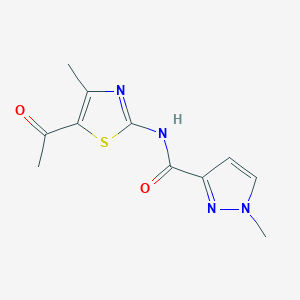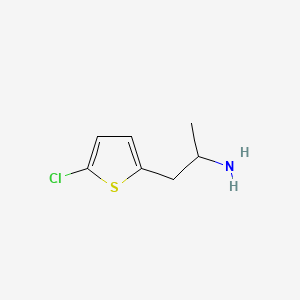
N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine, also known as FMPD, is a pteridine derivative that has been extensively studied for its potential applications in the field of medicinal chemistry. FMPD is a highly potent and selective inhibitor of dihydrofolate reductase (DHFR), an enzyme that is essential for the synthesis of DNA and RNA. In
Mécanisme D'action
N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine acts as a competitive inhibitor of DHFR, binding to the active site of the enzyme and preventing the conversion of dihydrofolate to tetrahydrofolate. This results in a depletion of the cellular pool of tetrahydrofolate, which is essential for the synthesis of DNA and RNA. The inhibition of DHFR leads to the accumulation of dihydrofolate, which can be toxic to the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine are mainly related to its inhibition of DHFR. The depletion of the cellular pool of tetrahydrofolate leads to a decrease in DNA and RNA synthesis, which can result in cell death. N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has been shown to be highly effective against cancer cells that overexpress DHFR, making it a potential anticancer agent. N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has also been evaluated for its potential use as an antimicrobial agent and antiprotozoal agent.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine in lab experiments include its high potency and selectivity for DHFR, making it a useful tool for studying the role of DHFR in cellular processes. N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is also relatively easy to synthesize and can be obtained in good yields. The limitations of using N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine in lab experiments include its potential toxicity to cells due to its inhibition of DHFR. The use of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine in vivo also requires the development of suitable delivery methods.
Orientations Futures
For the study of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine include the development of more potent and selective DHFR inhibitors based on the structure of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine. The use of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine as a radioligand for imaging DHFR expression in vivo also holds promise for the diagnosis and monitoring of cancer. The potential use of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine as an antimicrobial agent and antiprotozoal agent also requires further investigation. Overall, N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine is a promising compound with potential applications in the field of medicinal chemistry.
Méthodes De Synthèse
The synthesis of N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine involves the condensation of 3-fluoroaniline and 4-methoxybenzaldehyde, followed by the addition of pteridine-2,4-diamine and a catalytic amount of acetic acid. The reaction proceeds under reflux conditions and yields N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine in good to excellent yields. The purity of the compound can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to be a highly potent and selective inhibitor of DHFR, an enzyme that is essential for the synthesis of DNA and RNA. DHFR inhibitors have been used as anticancer agents, antimicrobial agents, and antiprotozoal agents. N2-(3-fluorophenyl)-N4-(4-methoxyphenyl)pteridine-2,4-diamine has also been evaluated for its potential use as a radioligand for imaging DHFR expression in vivo.
Propriétés
IUPAC Name |
2-N-(3-fluorophenyl)-4-N-(4-methoxyphenyl)pteridine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O/c1-27-15-7-5-13(6-8-15)23-18-16-17(22-10-9-21-16)25-19(26-18)24-14-4-2-3-12(20)11-14/h2-11H,1H3,(H2,22,23,24,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLGNDAEGGKRQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)NC4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-(Dimethylamino)ethoxy]benzene-1-carboximidamide hydrochloride](/img/structure/B2660875.png)
![2-(4-fluorobenzyl)-4-(5-methyl-1,2,4-oxadiazol-3-yl)-6,7,8,9-tetrahydropyrimido[1,6-a]azepine-1,3(2H,5H)-dione](/img/structure/B2660877.png)
![3-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(3,4,5-trimethoxybenzyl)propanamide](/img/structure/B2660878.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-2,5-dimethylbenzenesulfonamide](/img/structure/B2660881.png)

![2,5-dichloro-N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2660884.png)


![1-methyl-N6-(4-methylbenzyl)-N4-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2660889.png)

![(5-bromofuran-2-yl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2660891.png)
![N-(5-chloro-2-methylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2660894.png)
![N-[3-[2-(5-Chlorothiophen-2-yl)morpholin-4-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2660895.png)
